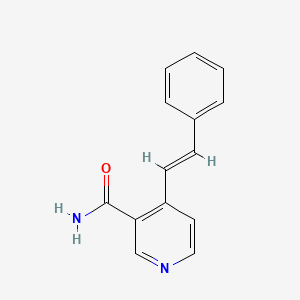
4-Styrylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Styrylnicotinamide is an organic compound with the molecular formula C14H12N2O It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through a variety of methods. One common synthetic route involves the reaction of nicotinoyl chloride with 4-aminostyrene under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Styrylnicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkyl derivatives.
Scientific Research Applications
4-Styrylnicotinamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand in biochemical assays.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-styrylnicotinamide is not fully understood. it is believed to interact with molecular targets similar to those of nicotinamide. Nicotinamide is known to influence various cellular processes, including DNA repair and cellular stress responses, through its role in NAD+ synthesis . This compound may exert its effects through similar pathways, potentially modulating enzymatic activities and cellular signaling.
Comparison with Similar Compounds
Nicotinamide: A well-known compound with extensive biological roles.
4-Pyridylnicotinamide: Another derivative of nicotinamide with applications in coordination chemistry.
3-Styrylnicotinamide: A structural isomer with potentially different chemical and biological properties.
Uniqueness: 4-Styrylnicotinamide is unique due to the presence of the styryl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other nicotinamide derivatives and may lead to unique applications in various fields.
Properties
CAS No. |
39585-48-3 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ |
InChI Key |
NJYVZKYKDVQUAH-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


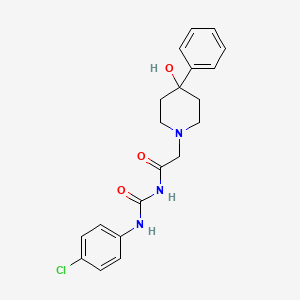
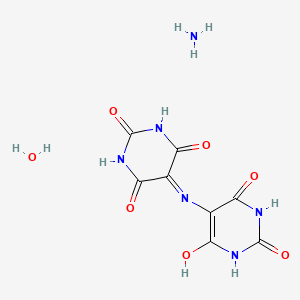

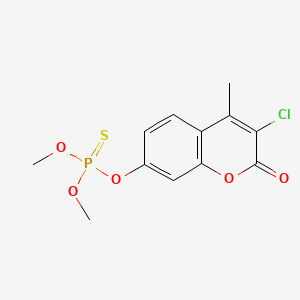

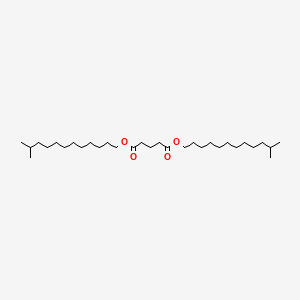
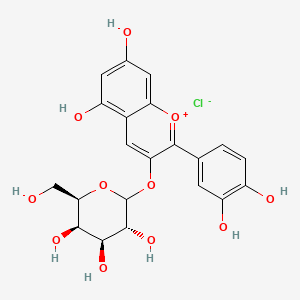
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
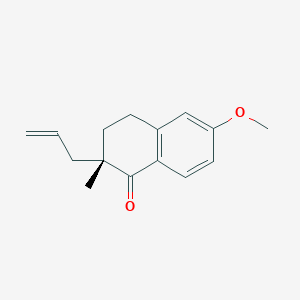
![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)

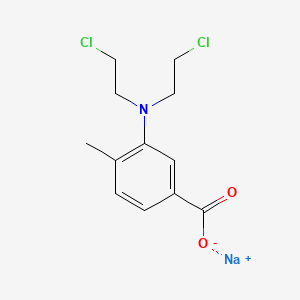
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

